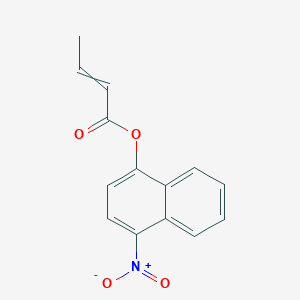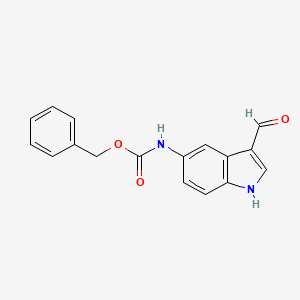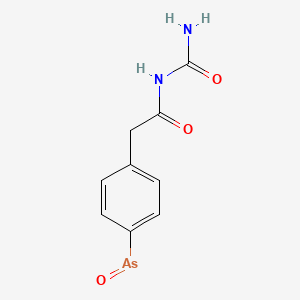
2-(4-arsorosophenyl)-N-carbamoylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-arsorosophenyl)-N-carbamoylacetamide is an organoarsenic compound with a complex structure that includes an arsenic atom bonded to a phenyl ring and a carbamoylacetamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-arsorosophenyl)-N-carbamoylacetamide typically involves multiple steps. One common method includes the reaction of arsanilic acid with acetic anhydride to form an intermediate, which is then reacted with a suitable amine to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-arsorosophenyl)-N-carbamoylacetamide undergoes various chemical reactions, including:
Oxidation: This reaction can convert the arsenic atom to a higher oxidation state, often using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can revert the arsenic atom to a lower oxidation state, typically using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the arsenic-bound phenyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic conditions.
Reduction: Sodium borohydride, in an aqueous or alcoholic medium.
Substitution: Various nucleophiles, such as halides or amines, under basic or neutral conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield arsenic(V) compounds, while reduction typically produces arsenic(III) derivatives .
Wissenschaftliche Forschungsanwendungen
2-(4-arsorosophenyl)-N-carbamoylacetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in treating parasitic infections and certain types of cancer.
Industry: Utilized in the production of specialized materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 2-(4-arsorosophenyl)-N-carbamoylacetamide involves its interaction with biological molecules. The arsenic atom can bind to thiol groups in proteins, disrupting their function. This can lead to the inhibition of enzymes and other proteins critical for cell survival and proliferation. The compound may also generate reactive oxygen species, contributing to its cytotoxic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Melarsen oxide: Another organoarsenic compound with similar biological activity.
Arsanilic acid: A precursor in the synthesis of various organoarsenic compounds.
Melarsomine dihydrochloride: Used in veterinary medicine for the treatment of parasitic infections.
Uniqueness
2-(4-arsorosophenyl)-N-carbamoylacetamide is unique due to its specific structure, which allows for distinct interactions with biological molecules compared to other organoarsenic compounds.
Eigenschaften
CAS-Nummer |
5425-17-2 |
|---|---|
Molekularformel |
C9H9AsN2O3 |
Molekulargewicht |
268.10 g/mol |
IUPAC-Name |
2-(4-arsorosophenyl)-N-carbamoylacetamide |
InChI |
InChI=1S/C9H9AsN2O3/c11-9(14)12-8(13)5-6-1-3-7(10-15)4-2-6/h1-4H,5H2,(H3,11,12,13,14) |
InChI-Schlüssel |
DUDUDQPSJZJVFI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CC(=O)NC(=O)N)[As]=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



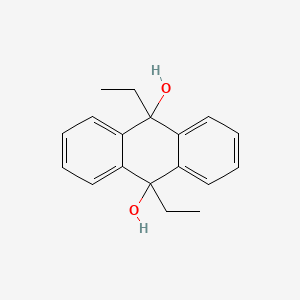
![(NZ)-N-[(2-phenyl-1H-indol-3-yl)methylidene]hydroxylamine](/img/structure/B14723067.png)
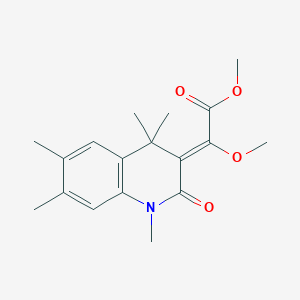

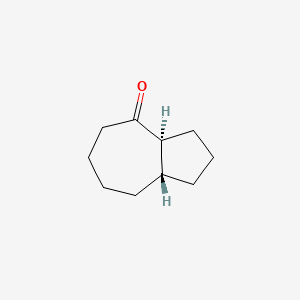
![N-{[4-(4-Methylphenyl)-5-{[(3-methylphenyl)methyl]sulfanyl}-4H-1,2,4-triazol-3-yl]methyl}-3,5-bis(trifluoromethyl)benzamide](/img/structure/B14723097.png)
![[1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)-3'-methyl-](/img/structure/B14723099.png)
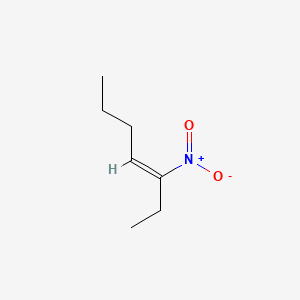

![9,19-diphenyl-1,11-diazahexacyclo[9.9.2.02,7.08,21.012,17.018,22]docosa-2,4,6,8,12,14,16,18,21-nonaene-10,20-dione](/img/structure/B14723118.png)
